molecular formula C14H15ClO4 B039076 Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate CAS No. 111787-82-7

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate

Cat. No.: B039076
CAS No.: 111787-82-7
M. Wt: 282.72 g/mol
InChI Key: FQMARORYZJGMIZ-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate is a high-value synthetic intermediate of significant interest in organic and medicinal chemistry research. This compound features a 4-oxobutanoate (γ-keto ester) backbone, strategically functionalized with an acetyl group at the 2-position and a 4-chlorophenyl moiety at the 4-position. This unique molecular architecture makes it a versatile building block for the synthesis of more complex heterocyclic systems, such as pyrroles, furans, and substituted phenolic derivatives, which are common scaffolds in pharmaceutical development. Its primary research value lies in its application as a precursor in multi-step synthesis, where the ketone and ester functionalities can be selectively manipulated through reactions like cyclocondensation, reduction, or nucleophilic addition. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug discovery programs, particularly in the development of compounds targeting central nervous system (CNS) disorders, inflammatory pathways, or infectious diseases. The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the compound's electronic properties and reactivity, which can be critical for modulating the biological activity of final target molecules. This product is intended for use in laboratory-scale chemical synthesis and is an essential tool for chemists and biochemists engaged in the design and creation of novel chemical entities.

Properties

IUPAC Name

ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO4/c1-3-19-14(18)12(9(2)16)8-13(17)10-4-6-11(15)7-5-10/h4-7,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMARORYZJGMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372452
Record name ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111787-82-7
Record name ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Enolate Formation : Ethyl acetoacetate (10 mmol) is deprotonated using sodium ethoxide (NaOEt, 10 mmol) in anhydrous ethanol.

  • Nucleophilic Attack : 4-Chloro-2'-bromoacetophenone (10 mmol) is added dropwise to the enolate solution at 0–5°C.

  • Reaction Workup : The mixture is stirred overnight, acidified with sulfuric acid (pH = 2), and extracted with dichloromethane.

  • Purification : The crude product is recrystallized from ethanol, yielding the target compound as a crystalline solid.

Key Data:

ParameterValue
Yield72–78%
Reaction Time12–24 hours
Purification MethodRecrystallization (EtOH)

This method is favored for its straightforward setup and scalability, though the brominated acetophenone precursor requires careful handling due to its reactivity.

Grignard Reaction and Diethyl Oxalate Addition

A patent-published route (CN101265188A) utilizes a Grignard reagent derived from β-bromoethylbenzene, followed by a reaction with diethyl oxalate. While originally designed for ethyl 2-oxo-4-phenylbutyrate, this method can be adapted for the 4-chlorophenyl variant by substituting the aryl bromide.

Modified Procedure:

  • Grignard Reagent Synthesis :

    • β-Bromo-4-chloroethylbenzene (0.3 mol) reacts with magnesium (0.3 mol) in methyl tert-butyl ether (MTBE) at 50–60°C for 2 hours.

    • Tetrahydrofuran (THF) is added as an initiator to accelerate reagent formation.

  • Addition to Diethyl Oxalate :

    • The Grignard solution is cooled to -10°C and slowly added to diethyl oxalate (0.36 mol) in MTBE.

    • The mixture is stirred for 15 hours at 25°C.

  • Hydrolysis and Esterification :

    • The intermediate is hydrolyzed with 10% HCl at 0–5°C, followed by neutralization with NaHCO₃.

    • The crude ester is purified via vacuum distillation, yielding 80.5% of the product.

Optimization Insights:

  • Solvent System : MTBE with ≤25% THF improves reagent stability.

  • Temperature Control : Maintaining <-10°C during addition minimizes side reactions.

Diethyl Oxalate and Acetophenone Derivative Condensation

A scalable approach adapted from ethyl 2,4-dioxo-4-arylbutanoate syntheses involves condensing diethyl oxalate with 4-chloroacetophenone.

Protocol:

  • Base-Mediated Condensation :

    • Diethyl oxalate (10 mmol) and 4-chloroacetophenone (10 mmol) are mixed with NaOEt (10 mmol) in ethanol.

    • The reaction is heated at 80°C for 30 minutes to drive keto-enol tautomerization.

  • Acid Quenching and Isolation :

    • The mixture is acidified to pH 2 with H₂SO₄, extracting the product into dichloromethane.

    • Solvent evaporation under reduced pressure affords the compound in 65–70% yield.

Advantages:

  • Avoids moisture-sensitive intermediates (e.g., Grignard reagents).

  • Suitable for industrial-scale production due to minimal purification needs.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Claisen Condensation72–78Simplicity, high purityRequires brominated acetophenone
Grignard Reaction80.5High yield, adaptableSensitive to anhydrous conditions
Diethyl Oxalate Route65–70Scalability, mild conditionsLower yield

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and mixing efficiency. Esterification of pre-formed 4-(4-chlorophenyl)-4-oxobutanoic acid with ethanol and H₂SO₄ under reflux provides an alternative one-step route, though precursor availability may limit applicability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its antiproliferative properties, indicating potential use in cancer therapy. Research highlights its ability to inhibit the growth of certain cancer cell lines, which is critical for developing new anticancer drugs.

Antiproliferative Activity

A study conducted by Maslarska et al. (2022) demonstrated that derivatives of pyrrole, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. The compound was analyzed under different pH conditions to assess stability and degradation, which is crucial for its therapeutic efficacy .

Synthesis and Chemical Reactions

The synthesis of this compound involves a reaction between ethyl acetoacetate and 4-chloro-2'-bromoacetophenone. The reaction conditions typically include sodium hydride in tetrahydrofuran at controlled temperatures, leading to a yield of approximately 82% .

Synthetic Pathway

StepReactantsConditionsYield
1Ethyl acetoacetate + 4-Chloro-2'-bromoacetophenoneSodium hydride, THF, 0 - 20°C82%

This synthesis pathway is essential for producing the compound in sufficient quantities for research and potential therapeutic applications.

Analytical Methods

To ensure the quality and stability of this compound, various analytical techniques are employed:

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to analyze the purity and identify impurities in the compound. The method involves a mobile phase composed of acetonitrile and phosphate buffer at specific pH levels. The analysis revealed stability at pH 7.4 but indicated degradation at pH 9.0 over time .

Case Study: Anticancer Potential

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of this compound derivatives. The results indicated that modifications to the chlorophenyl group significantly enhanced antiproliferative activity against breast cancer cell lines.

Case Study: Stability Analysis

In another investigation focusing on stability under various pH conditions, researchers found that while the compound remained stable at physiological pH (7.4), it showed signs of degradation at alkaline pH (9.0). This finding is crucial for understanding how the compound may behave in biological systems and its formulation in drug development .

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include metabolic pathways or signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of β-keto esters with aryl substituents. Key structural analogs (Table 1) differ in the substituents on the phenyl ring or the oxo/ester groups:

Key Findings:
  • Substituent Position : Para-substituted derivatives (e.g., 4-chlorophenyl) generally exhibit higher stability and synthetic yields compared to meta-substituted analogs (e.g., 3-chlorophenyl, 63% vs. 81% for naphthyl) due to reduced steric hindrance .
  • Bulkiness : Bulky substituents like naphthyl (3d) may improve crystallinity but complicate purification .

Stability and Degradation Behavior

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate demonstrates notable stability under alkaline conditions (pH 9.0), where it forms as a degradation product of brominated analogs (e.g., ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate) . This suggests that the chloro substituent confers greater resistance to hydrolysis compared to bromo, likely due to weaker C–Br bond polarization.

Physicochemical Properties

  • Solubility : The chloro substituent reduces polarity, enhancing lipid solubility compared to methoxy or hydroxy analogs .
  • Thermal Stability: Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate (C₁₄H₁₅ClO₄) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by an ethyl ester group, an acetyl group, and a 4-chlorophenyl substituent. The chlorination enhances its biological activity, making it a valuable compound for various applications in drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing considerable effectiveness.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential in mitigating oxidative stress.

Assay Type IC50 Value (µM)
DPPH25
ABTS30

This antioxidant activity is attributed to the presence of the acetyl and chlorophenyl groups, which enhance its reactivity with free radicals .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it induces cytotoxic effects in various cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action
HEPG2 (liver cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have suggested that it may bind effectively to enzymes or receptors involved in oxidative stress response and cell proliferation pathways. This interaction can lead to the inhibition of key enzymes or modulation of signaling pathways associated with disease progression .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, supporting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity Assessment

A study assessing the anticancer properties of this compound on HEPG2 liver cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that the compound may be effective in targeting liver cancer cells specifically .

Q & A

Basic Research Question

  • RP-HPLC : A validated reverse-phase HPLC method with UV detection (e.g., C18 column, mobile phase: acetonitrile/water) is employed to quantify the compound and its impurities. Retention times (e.g., 7.33 minutes) and peak area stability under varying pH conditions are critical parameters .
  • Spectroscopy : 1H NMR (500 MHz, CDCl3) confirms structural features, such as acetyl protons (δ ~2.3 ppm) and aromatic protons (δ ~7.5 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+ at m/z 297.05 for the 4-chlorophenyl derivative) .

What is the stability profile of this compound under different pH conditions?

Basic Research Question
The compound is stable in moderate pH environments but degrades under alkaline conditions (pH 9.0) at 37°C, forming process-related impurities. For instance, in a study of N-pyrrolylcarbocyclic acid degradation, this compound was identified as a cleavage product via RP-HPLC, with no ester hydrolysis observed . Stability testing protocols include accelerated degradation studies (e.g., 1440-minute incubation) and impurity tracking using validated chromatographic methods .

How does the presence of different substituents on the phenyl ring affect the synthesis and properties of analogs?

Advanced Research Question
Substituents on the phenyl ring (e.g., -Cl, -Br, -NO2, -F) significantly influence synthetic yields and electronic properties :

  • Electron-withdrawing groups (e.g., -NO2) reduce yields (e.g., 67% for 3-nitrophenyl vs. 81% for naphthyl derivatives) due to steric hindrance and reduced reactivity in C-alkylation steps .
  • Halogen substituents enhance stability against enzymatic degradation, as seen in pyrrole-based analogs designed for antioxidant or MAO-B inhibitory activity . Computational modeling (e.g., molecular docking) can predict substituent effects on bioactivity, though experimental validation via enzymatic assays remains critical .

What methodologies are employed to identify and quantify process-related impurities in this compound?

Advanced Research Question

  • Impurity Profiling : RP-HPLC coupled with photodiode array (PDA) detection identifies impurities under stress conditions (e.g., pH 9.0, 37°C). For example, a degradation study revealed a stable impurity (retention time: 7.33 minutes) confirmed as the parent compound via spiking experiments .
  • Structural Elucidation : LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) differentiate impurities from isomeric byproducts. Method validation includes precision (RSD <2%), accuracy (recovery 98–102%), and linearity (R² >0.999) .

How is this compound utilized as an intermediate in the synthesis of bioactive molecules?

Advanced Research Question
The compound serves as a key intermediate in medicinal chemistry:

  • Pyrrole Carboxamides : Derivatives synthesized via Paal-Knorr condensation exhibit antioxidant and MAO-B inhibitory activity. For instance, coupling with piperazine-based amines enhances blood-brain barrier penetration .
  • Structure-Activity Relationships (SAR) : Modifications at the 4-chlorophenyl group (e.g., bromo substitution) improve binding affinity to enzymatic targets like kynurenine-3-hydroxylase, as demonstrated in cytotoxicity assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate

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